molecular formula C40H78O6S3Sn B14459833 Butyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 67874-51-5

Butyltintris[2-(decanoyloxy)ethylmercaptide]

Cat. No.: B14459833
CAS No.: 67874-51-5
M. Wt: 870.0 g/mol
InChI Key: COMMEQOKOLNNSJ-UHFFFAOYSA-K
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Description

Butyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound known for its versatile applications in various chemical processes. This compound is characterized by the presence of butyl groups attached to a tin atom, along with decanoyloxy and ethylmercaptide groups. Organotin compounds like Butyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in industrial and research settings due to their catalytic properties and ability to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(decanoyloxy)ethylmercaptan under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of Butyltintris[2-(decanoyloxy)ethylmercaptide] is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of flow reactors also enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyloxy or ethylmercaptide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Butyltintris[2-(decanoyloxy)ethylmercaptide] has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of plastics, coatings, and adhesives due to its catalytic properties.

Mechanism of Action

The mechanism of action of Butyltintris[2-(decanoyloxy)ethylmercaptide] involves its ability to coordinate with various substrates through its tin center. This coordination facilitates the activation of substrates, making them more reactive towards nucleophiles or electrophiles. The compound’s catalytic activity is attributed to the electron-donating properties of the butyl groups and the electron-withdrawing effects of the decanoyloxy and ethylmercaptide groups, which enhance the reactivity of the tin center.

Comparison with Similar Compounds

Similar Compounds

  • Butyltin tris(2-ethylhexanoate)
  • Di-n-butyltin oxide
  • Mono-n-butyltin trichloride
  • Tetra-n-butyltin

Uniqueness

Butyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific combination of butyl, decanoyloxy, and ethylmercaptide groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable catalyst in both research and industrial applications.

Properties

CAS No.

67874-51-5

Molecular Formula

C40H78O6S3Sn

Molecular Weight

870.0 g/mol

IUPAC Name

2-[butyl-bis(2-decanoyloxyethylsulfanyl)stannyl]sulfanylethyl decanoate

InChI

InChI=1S/3C12H24O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;1-3-4-2;/h3*15H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

COMMEQOKOLNNSJ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC

Origin of Product

United States

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